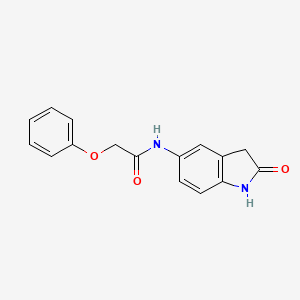

N-(2-oxoindolin-5-yl)-2-phenoxyacetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-oxo-1,3-dihydroindol-5-yl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c19-15-9-11-8-12(6-7-14(11)18-15)17-16(20)10-21-13-4-2-1-3-5-13/h1-8H,9-10H2,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIEDPRXUZBYQCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 2 Oxoindolin 5 Yl 2 Phenoxyacetamide

Established Synthetic Routes to the 2-Oxoindolin Core

The 2-oxoindolin, or oxindole, skeleton is a privileged scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis. These routes often involve the cyclization of aniline derivatives. Classic methods include the Brunner, Stolle, and Gassman syntheses, which utilize different starting materials and reaction conditions to achieve the desired heterocyclic core. More contemporary methods often employ transition-metal-catalyzed reactions, such as intramolecular α-arylation of amides, to form the five-membered ring with high efficiency and control. rsc.org

The crucial intermediate for the synthesis of the target compound is 5-amino-oxindole. A common and effective strategy to prepare this precursor involves a two-step sequence starting from oxindole.

Nitration: The first step is the electrophilic nitration of the oxindole ring. This reaction is typically carried out using a nitrating agent such as a mixture of nitric acid and sulfuric acid at low temperatures (e.g., 0-5°C). The electron-donating nature of the nitrogen atom and the activating effect of the benzene ring direct the nitro group primarily to the 5-position of the oxindole core, yielding 5-nitro-oxindole.

Reduction: The subsequent step is the reduction of the nitro group to an amine. This transformation can be achieved using various reducing agents. A widely used method is catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. austinpublishinggroup.com Alternative reduction methods include the use of metals in acidic media, such as zinc powder in the presence of hydrochloric acid or iron in acetic acid. nih.govgoogle.com These methods efficiently convert 5-nitro-oxindole into the desired 5-amino-oxindole precursor. nih.govchemicalbook.com

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Nitration | Oxindole, KNO₃, H₂SO₄, 0-5°C | 5-Nitro-oxindole |

| 2 | Reduction | 5-Nitro-oxindole, Pd/C, H₂, MeOH | 5-Amino-oxindole |

Synthetic Approaches to Phenoxyacetamide Linkages

The phenoxyacetamide moiety is typically constructed from substituted phenols and chloroacetic acid or its derivatives. nih.gov One common method involves the Williamson ether synthesis, where a phenoxide, generated by treating a phenol with a base like potassium carbonate, reacts with chloroacetic acid to form a phenoxyacetic acid. This acid can then be converted into the corresponding phenoxyacetamide through an amidation reaction. Alternatively, a phenol can be reacted with 2-chloroacetamide to directly form the phenoxyacetamide linkage. These methods are versatile and allow for the introduction of various substituents on the phenyl ring. tandfonline.comnih.govtandfonline.comresearchgate.netscientific.net

Strategies for Coupling 2-Oxoindolin and Phenoxyacetamide Moieties

The final key step in the synthesis of N-(2-oxoindolin-5-yl)-2-phenoxyacetamide is the formation of an amide bond between the 5-amino-oxindole core and the phenoxyacetamide side chain.

Acylation is the most direct method for forming the target amide bond. organic-chemistry.orgdiva-portal.orgresearchgate.net This involves the reaction of the nucleophilic 5-amino group of the oxindole with an activated form of phenoxyacetic acid. A common approach is to convert phenoxyacetic acid into its more reactive acyl chloride derivative, phenoxyacetyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting phenoxyacetyl chloride readily reacts with 5-amino-oxindole in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct, affording this compound in good yield.

Alternatively, peptide coupling reagents can be used to facilitate the direct amidation between 5-amino-oxindole and phenoxyacetic acid. Reagents such as N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium tetrafluoroborate (TBTU) can activate the carboxylic acid, enabling its efficient reaction with the amine to form the amide bond under mild conditions. researchgate.net

| Reactant 1 | Reactant 2 | Coupling Method | Reagents | Product |

| 5-Amino-oxindole | Phenoxyacetyl chloride | Acylation | Pyridine or Triethylamine | This compound |

| 5-Amino-oxindole | Phenoxyacetic acid | Direct Amidation | TBTU, Lutidine | This compound |

While direct acylation forms the parent compound, condensation reactions are pivotal for synthesizing certain derivatives, particularly those modified at the C3 position of the oxindole ring. mdpi.commdpi.com The methylene group at the C3 position of the oxindole core is acidic and can be readily deprotonated to form a nucleophilic enolate.

A notable example is the Knoevenagel condensation. This compound can react with various aromatic or aliphatic aldehydes in the presence of a base catalyst, such as piperidine or pyrrolidine. austinpublishinggroup.com This reaction typically occurs at reflux in a solvent like ethanol and results in the formation of 3-substituted-benzylidene derivatives. This strategy allows for the introduction of a wide array of substituents, creating a library of structurally diverse analogs. austinpublishinggroup.com

Derivatization Strategies for this compound Analogs

Further structural diversity can be achieved by modifying the core this compound structure. These derivatization strategies can target different parts of the molecule:

N-Alkylation/Acylation of the Oxindole: The nitrogen atom of the oxindole ring (N1 position) can be alkylated or acylated. acs.org Deprotonation with a suitable base followed by reaction with an alkyl halide or acyl chloride introduces a substituent at this position.

Substitution on the Phenoxy Ring: By starting with appropriately substituted phenols in the synthesis of the phenoxyacetic acid component, analogs with various functional groups (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring can be prepared. nih.gov

Modification of the C3 Position: As mentioned, the C3 position is a versatile handle for derivatization. Beyond condensation reactions, it can participate in alkylations and Mannich reactions, leading to a wide range of 3,3-disubstituted oxindole derivatives. acs.org Spirocyclic oxindoles can also be synthesized via 1,3-dipolar cycloaddition reactions involving the C3 position. rsc.org

These synthetic and derivatization strategies provide a robust platform for the creation and exploration of a wide chemical space around the this compound scaffold.

Modification of the Phenoxy Moiety

While specific literature detailing the modification of the phenoxy moiety directly on this compound is not extensively available, the general principles of aromatic substitution on phenoxyacetic acid derivatives can be applied to generate a diverse range of analogs. The synthesis of such derivatives would typically involve the reaction of a substituted phenol with an appropriate haloacetylating agent to form a substituted phenoxyacetic acid. This intermediate can then be coupled with 5-aminooxindole.

The reactivity of the phenoxy ring is governed by the directing effects of the ether oxygen, which is ortho- and para-directing. Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions would be expected to yield substitutions at the positions ortho and para to the ether linkage. The resulting substituted phenoxyacetic acids can then be used to synthesize a library of N-(2-oxoindolin-5-yl)-2-(substituted-phenoxy)acetamides. The electronic and steric properties of the substituents on the phenoxy ring can significantly influence the biological activity of the final compounds.

Substituent Effects on the Oxoindolin Ring

The oxoindolin ring system offers several positions for substitution, which can significantly impact the physicochemical and biological properties of the molecule. The synthesis of substituted this compound derivatives often begins with a substituted oxindole precursor.

A common strategy to introduce substituents at the 5-position of the oxindole ring starts with the nitration of oxindole to produce 5-nitrooxindole. austinpublishinggroup.com This nitro-substituted intermediate can then be catalytically hydrogenated to yield 5-aminoindolin-2-one. austinpublishinggroup.com This amino group serves as a handle for the introduction of the phenoxyacetamide side chain. The synthesis of N-(2-oxoindolin-5-yl)acetamide, a closely related analog, is achieved by reacting 5-amino-oxindole with acetic anhydride. austinpublishinggroup.com To obtain the target compound, 2-phenoxyacetyl chloride or an activated form of 2-phenoxyacetic acid would be used instead.

Furthermore, the 3-position of the oxindole ring is susceptible to condensation reactions with various aldehydes and ketones. For instance, N-(2-oxoindolin-5-yl)acetamide can be condensed with substituted benzaldehydes in the presence of a base like piperidine to yield N-(3-substituted-benzylidene-2-oxoindolin-5-yl)acetamide derivatives. austinpublishinggroup.com This reactivity at the 3-position allows for the introduction of a wide array of substituents, which can modulate the compound's biological activity. The synthesis of various 2-(5-substituted-2-oxoindolin-3-ylidene)-N-substituted hydrazine carbothioamides has also been reported, highlighting the versatility of the oxindole core for chemical modifications. researchgate.net Research on similar scaffolds has shown that substituents at the C5 position of the oxindole ring can influence the molecule's properties. nih.gov

Table 1: Examples of Substituted Oxoindole Precursors and Their Synthetic Utility

| Precursor | Synthetic Transformation | Resulting Scaffold |

| 5-Nitrooxindole | Catalytic Hydrogenation | 5-Aminooxindole austinpublishinggroup.com |

| N-(2-oxoindolin-5-yl)acetamide | Condensation with Aldehydes | N-(3-Alkylidene-2-oxoindolin-5-yl)acetamide austinpublishinggroup.com |

| 5-Substituted Isatins | Various Condensation Reactions | 5-Substituted Oxindole Derivatives researchgate.net |

Advanced Synthetic Techniques and Methodological Innovations

To improve the efficiency and environmental footprint of the synthesis of this compound and its analogs, advanced synthetic techniques are being explored.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netasianpubs.org This technique has been successfully applied to the synthesis of various heterocyclic compounds, including indole derivatives. mdpi.comnih.gov

The key advantages of microwave irradiation include rapid and uniform heating of the reaction mixture, which can lead to a significant reduction in reaction times, from hours to minutes. researchgate.net This efficiency is particularly beneficial for multi-step syntheses. In the context of synthesizing this compound, microwave assistance could be employed in the amide bond formation step between 5-aminooxindole and 2-phenoxyacetic acid or its activated derivative. The use of microwave irradiation in the synthesis of N-Aryl-2-(3-oxo-1, 4-benzothiazin-2-yl) acetamide (B32628) derivatives has been shown to reduce reaction times from 5-6 hours to 5-10 minutes with good yields. researchgate.net Similarly, the synthesis of 2-aryl derivatives of benzimidazole has been achieved in shorter times and with better yields using microwave irradiation compared to conventional methods. asianpubs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Amide Formations

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

| N-Aryl Acetamide Synthesis | 5-6 hours | 5-10 minutes | Measurable | researchgate.net |

| 2-Aryl Benzimidazole Synthesis | > 0.5 hours | Shorter | Yes | asianpubs.org |

Optimization of Reaction Conditions

The optimization of reaction conditions is a critical aspect of developing a robust and scalable synthesis for this compound. This involves a systematic investigation of various parameters such as solvent, temperature, catalyst, and reaction time to maximize the yield and purity of the desired product.

For the crucial amide bond formation step, a variety of coupling reagents can be employed to activate the carboxylic acid (2-phenoxyacetic acid). The choice of coupling agent and base can significantly influence the reaction efficiency and minimize side reactions. Solvents also play a key role, with factors such as polarity and boiling point affecting reaction rates and solubility of reactants. Temperature is another critical parameter that needs to be optimized to ensure the reaction proceeds at a reasonable rate without promoting decomposition or unwanted side reactions. A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the interplay of these variables and identify the optimal reaction conditions.

Biological Activity Spectrum and Mechanistic Investigations of N 2 Oxoindolin 5 Yl 2 Phenoxyacetamide and Its Derivatives

In Vitro Evaluation of Biological Activities

The 2-oxoindoline core, combined with a phenoxyacetamide moiety, serves as a versatile scaffold for developing compounds with a wide range of biological effects. Laboratory-based studies have revealed significant potential in anticancer, anti-inflammatory, antimicrobial, and antioxidant domains.

Anticancer and Antiproliferative Activity in Cell-Based Assays

Derivatives of 2-oxoindoline have demonstrated notable cytotoxic effects against various human cancer cell lines. Research has focused on synthesizing novel compounds and evaluating their ability to inhibit cancer cell growth.

Two series of novel 2-oxoindoline-based acetohydrazides were synthesized and evaluated for their cytotoxic effects on three human cancer cell lines: colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23). nih.gov Several of these compounds, including 4f–h and 4n–p, showed cytotoxicity comparable or superior to the positive control, PAC-1. nih.gov The most potent compound, 4o, was found to be three to five times more cytotoxic than PAC-1 across the tested cell lines. nih.gov Further analysis indicated that representative compounds induced late cellular apoptosis and caused an accumulation of U937 cells in the S phase of the cell cycle. nih.gov

In another study, novel 2-[5-substituted-2-oxo-3-(phenylimino) indolin-1-yl]-N-(4-phenyl thiazol-2-yl) acetamide (B32628) derivatives were synthesized and tested for their anticancer activity. researchgate.net Compounds 4b, 4g, 4j, and 4o, in particular, exhibited significant activity against breast cancer cell lines (MCF-7, DU145, SKOV3) in an MTT assay. researchgate.net

The antiproliferative activities of various other heterocyclic systems have also been explored. For instance, new derivatives of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole showed higher antiproliferative effects than cisplatin in certain cancer cell lines, including rectal (SW707), lung (A549), and breast (T47D). nih.gov Similarly, a series of (2-phenoxypyridin-3-yl)naphthalene-1(2H)-one derivatives displayed antiproliferative activity against eight different cancer cell lines, with IC50 values ranging from 3.91 µM to over 50 µM. mdpi.com

Table 1: In Vitro Anticancer Activity of Selected 2-Oxoindoline Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 4o | Colon (SW620) | 3-5 fold more potent than PAC-1 | nih.gov |

| Compound 4o | Prostate (PC-3) | 3-5 fold more potent than PAC-1 | nih.gov |

| Compound 4o | Lung (NCI-H23) | 3-5 fold more potent than PAC-1 | nih.gov |

| Compound 4b | Breast (MCF-7) | Significant Activity | researchgate.net |

| Compound 4g | Breast (MCF-7) | Significant Activity | researchgate.net |

| Compound 22 | Lung (A549) | 9.74 ± 1.28 | mdpi.com |

Anti-inflammatory Efficacy and Related Assays

The structural framework of N-(2-oxoindolin-5-yl)-2-phenoxyacetamide is associated with significant anti-inflammatory properties. A dual COX/5-LOX inhibition strategy has been adopted to develop new oxindole derivatives with enhanced anti-inflammatory activity. nih.gov In one study, several synthesized oxindole derivatives (esters 4a–p, 6a–l, and imines 7a–o) were evaluated. nih.gov Compounds 4h, 6d, 6f, 6j, and 7m demonstrated up to 100% edema inhibition in relevant assays. nih.gov

The phenoxyacetamide scaffold itself is recognized for its role in compounds with anti-inflammatory potential. nih.gov For example, a novel synthesized molecule incorporating a 3,5-di-tert-butyl-4-hydroxyphenyl group (a known antioxidant moiety) with a thiazolidin-4-one ring exhibited significant anti-inflammatory activity in both acute and chronic inflammation models, comparable to the standard drug ibuprofen. nih.gov Nimesulide, a selective competitive inhibitor of cyclooxygenase-2 (COX-2), also contains a phenoxy-based structure and is known for its anti-inflammatory, analgesic, and antipyretic effects. mdpi.com

Antimicrobial Activity (Antibacterial and Antifungal)

The phenoxyacetamide structure is a key component in various compounds designed for antimicrobial applications. A study on novel N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamides revealed their in vitro activity against several Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. nih.gov One derivative, compound 5e, was particularly active against all tested Gram-positive bacteria and the Gram-negative species Klebsiella pneumoniae, with a Minimum Inhibitory Concentration (MIC) of 25 µg/mL. nih.gov The synthesized compounds also showed significant antibacterial action against Pseudomonas aeruginosa. nih.gov For antifungal activity against C. albicans, compound 5k was found to be the most active among the tested derivatives. nih.gov

Other complex heterocyclic compounds have also been investigated for their antimicrobial properties. For instance, newly synthesized N-(substituted)-N'-(2,3-dihydro-2-oxido-5-benzoyl-1H-1,3,2-benzodiazaphosphol-2-yl) ureas were screened for activity against Aspergillus niger, Fusarium solani, Escherichia coli, and Staphylococcus aureus, showing greater antibacterial than antifungal activity. nih.gov

Table 2: Antimicrobial Activity of N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamide Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5e | Gram-positive bacteria | 25 | nih.gov |

| 5e | Klebsiella pneumoniae | 25 | nih.gov |

Antioxidant Potential Assessment

The oxindole nucleus is associated with promising antioxidant activity. A study of newly synthesized 1,3-dihydro-3-hydroxy-3-(2-phenyl-2-oxoethyl)-2H-indol-2-ones (1a-g) and 1,3-dihydro-3-(2-phenyl-2-oxoethylidene)-2H-indol-2-ones (2a-g) evaluated their antioxidant potential using a 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.gov The results showed that these compounds possess moderate to good antioxidant activities compared to the standard, ascorbic acid. nih.gov Specifically, 3-hydroxy-3-substituted oxindoles with 5-fluoro and 5-methyl substitutions showed maximum activity. nih.gov

Compounds containing a hindered phenolic moiety are well-known inhibitors of oxidative processes. mdpi.com The combination of a hindered phenol and a heterocyclic fragment in one molecule is a strategy to create new, effective antioxidants. mdpi.com A series of 2-amino-5-R-1,3,4-oxadiazoles with hindered phenol fragments were synthesized and found to have higher antioxidant activity in vitro than the standard antioxidant 4-methyl-2,6-di-tert-butylphenol (BHT). mdpi.com The antioxidant capacity of chalcones and their acetamide derivatives has also been evaluated using the DPPH radical scavenging method, with some chalcone compounds showing notable activity. researchgate.net

Enzyme Inhibition Studies

A key mechanism underlying the anti-inflammatory effects of many compounds is the inhibition of specific enzymes involved in the inflammatory cascade.

Cyclooxygenase (COX-1 and COX-2) Inhibition

Cyclooxygenase (COX) is a critical enzyme in the pathway that produces prostanoids, and it exists in two primary isoforms: COX-1 (constitutive) and COX-2 (inducible). nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) often target these enzymes. nih.govacs.org Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects.

Research into oxindole derivatives has identified compounds with potent and selective COX-2 inhibitory activity. One study found that compound 4h, an oxindole derivative, exhibited dual inhibitory activity against both COX-2 and 5-lipoxygenase (5-LOX), with an IC50 value of 0.0533 µM for COX-2. nih.gov

Furthermore, a series of N-substituted 5-(oxoindolinyl)-2-thioxo-thiazolidinone derivatives were synthesized and evaluated for their COX-2 inhibitory activity. researchgate.net Five of these compounds (3a, 6f, 8b, 10, and 12) demonstrated significant COX-2 inhibition, with IC50 values that were better than or close to that of the reference drug, celecoxib. researchgate.net Molecular docking studies suggested that these derivatives could be active COX inhibitors with a high preference for the COX-2 isoform. researchgate.net

Table 3: COX-2 Inhibition by Selected Oxindole and Thiazolidinone Derivatives

| Compound | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 4h | COX-2 | 0.0533 | nih.gov |

| Compound 3a | COX-2 | Significant Activity | researchgate.net |

| Compound 6f | COX-2 | Significant Activity | researchgate.net |

| Compound 8b | COX-2 | Significant Activity | researchgate.net |

| Compound 10 | COX-2 | Significant Activity | researchgate.net |

Src Kinase Inhibition

Derivatives based on the N-(2-oxoindolin-5-yl)acetamide scaffold have been synthesized and evaluated for their inhibitory activity against Src kinase, a non-receptor tyrosine kinase involved in cancer progression. In one study, N-(3-substituted-benzylidene-2-oxoindolin-5-yl)acetamide derivatives were investigated. While many of the synthesized compounds showed limited potency, a few derivatives exhibited slight inhibition of Src.

Notably, the nature of the substituent at the 5-position of the oxindole ring was found to be critical for inhibitory activity. Research indicated that replacing certain functional groups at this position with an acetamido group led to a considerable decrease in inhibitory strength. This highlights the specific structural requirements for effective Src kinase inhibition within this chemical series.

| Compound | Target | IC50 (mM) |

| Derivative 10 | Src | 3.55 |

| Derivative 12 | Src | 6.39 |

| Derivative 13 | Src | 7.29 |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing symptoms of Alzheimer's disease. While the oxindole framework is a privileged unit in medicinal chemistry, research into its potential as a cholinesterase inhibitor has been part of a broader exploration of various heterocyclic scaffolds. nih.gov Studies have investigated isatin-based hybrids as potential cholinesterase inhibitors, alongside their anticancer properties. nih.gov However, specific data on the direct inhibitory activity of this compound against AChE and BChE is not extensively documented in the current literature. The field has largely focused on other chemical classes for developing potent cholinesterase inhibitors.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

The 2-oxoindole scaffold is a cornerstone in the development of inhibitors for receptor tyrosine kinases (RTKs), particularly EGFR and VEGFR-2, which are crucial regulators of tumor growth and angiogenesis. ekb.egnih.gov Overexpression of VEGFR-2 is common in many cancers, making it a prime target for anticancer therapies. nih.gov Dual inhibition of both EGFR and VEGFR-2 is considered an ideal strategy for achieving optimal antiproliferative activity, as the pathways are interconnected. ekb.egnih.gov

Numerous 3-substituted oxindole derivatives have been designed and synthesized as potent antiproliferative agents targeting these kinases. nih.gov For instance, one study identified a 3-substituted oxindole derivative, compound 6f , as a promising agent that significantly hampered EGFR activity. nih.gov This compound also showed inhibitory effects against VEGFR-2 and PDGFRβ. nih.gov Similarly, other research on N-aryl acetamide-based 2-oxoindole derivatives identified a different compound, also designated 6f , which displayed exceptional selectivity and potent inhibition against VEGFR-2. nih.gov The consistent findings across different studies underscore the importance of the 2-oxoindole core in designing potent kinase inhibitors. ekb.egnih.gov

| Compound | Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Compound 6f | EGFR | 1.38 | Sunitinib | 0.08 |

| Compound 6f | VEGFR-2 | 5.75 | Sunitinib | 0.33 |

| Compound 6f | PDGFRβ | 3.18 | Sunitinib | 0.18 |

Investigation of LC3/GABARAP as Biological Targets for Autophagy Modulation

The LC3/GABARAP family of proteins are central to the process of autophagy, a cellular degradation pathway. These proteins are involved in the formation of autophagosomes, and modulating their function represents a potential therapeutic strategy. While there is significant interest in developing small molecules that can target the LC3/GABARAP-ligand interaction to induce targeted protein degradation, specific investigations into this compound or its close derivatives as modulators of this pathway are not prominent in the available scientific literature.

Other Enzyme Targets (e.g., PARKIN, Beta-lactamase, Polo-like Kinase 1)

The versatility of the 2-oxoindole scaffold has prompted its investigation against a wide array of other enzymatic targets.

PARKIN: There is currently limited specific information available linking this compound or its direct derivatives to the inhibition of PARKIN, an E3 ubiquitin ligase involved in mitochondrial quality control.

Beta-lactamase: The metallo-β-lactamase (MBL) superfamily of enzymes includes nucleases like Artemis, which is involved in DNA repair. While some research has explored oxindole derivatives in this context, there is no direct evidence to suggest that this compound is an inhibitor of bacterial beta-lactamases involved in antibiotic resistance.

Polo-like Kinase 1 (PLK1): PLK1 is a key regulator of the cell cycle, and its overexpression is linked to a poor prognosis in various cancers. googleapis.com The 2-oxoindolin-5-yl moiety has been incorporated into compounds designed as inhibitors of the related kinase, PLK2. nih.gov For example, a pyrido[2,3-d]pyrimidin-7-one derivative containing a 2-oxoindolin-5-yl)amino group was synthesized and evaluated in this context. nih.gov Furthermore, other oxindole-based kinase inhibitors have been designed to target Nek2, with efforts made to ensure selectivity over mitotic kinases like PLK1. nih.gov

Exploration of Molecular Mechanisms and Cellular Pathways

Analysis of Ligand-Target Interactions

Understanding the molecular interactions between small molecule inhibitors and their protein targets is crucial for rational drug design. For derivatives of this compound, molecular docking and simulation studies have provided insights into their binding modes with various kinases.

Src Kinase: Docking studies of N-(3-substituted-benzylidene-2-oxoindolin-5-yl)acetamide derivatives have shown that the most active compounds bind within the active site of Fyn, a member of the Src family kinases, in a manner similar to the potent inhibitor PP2. benthamdirect.com

EGFR and VEGFR-2: The interaction between EGFR and VEGFR-2 is complex, with evidence suggesting they can form direct heterointeractions in the cell membrane, both in the absence and presence of their respective ligands. nih.gov In silico docking simulations of 3-substituted oxindole derivatives into the ATP-binding site of EGFR have shown binding energies that correlate well with their in vitro inhibitory activity. nih.gov Similarly, molecular docking has been used to rationalize the binding conformations of oxindole derivatives within the active site of VEGFR-2, supporting the results from quantitative structure-activity relationship (QSAR) models. nih.gov Molecular modelling of N-substituted-2-oxoindoline derivatives targeting c-MET revealed that the 2-oxoindoline core favorably interacts with a hydrophobic cleft in the enzyme's active site. nih.gov These computational approaches are vital for understanding structure-activity relationships and guiding the design of new, more potent inhibitors. nih.govnih.gov

No Publicly Available Research Data Found for this compound

Following a comprehensive search of scientific databases and scholarly articles, no specific research was found detailing the biological activity, apoptosis induction pathways, or mechanistic cellular assays for the chemical compound This compound .

Despite a targeted search strategy, there is a notable absence of published literature on this specific molecule. Consequently, the requested article, which was to be strictly structured around the biological and mechanistic investigations of this compound, cannot be generated at this time. The creation of a scientifically accurate and detailed article as per the user's instructions is contingent on the availability of peer-reviewed research data, which appears to be non-existent in the public domain for this particular compound.

It is possible that research on this compound is proprietary, in very early stages and not yet published, or that the compound is known by a different name not readily identifiable through standard chemical nomenclature databases. Without access to any foundational research, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Therefore, the sections on the investigation of apoptosis induction pathways and cellular assays for mechanistic elucidation for this compound and its derivatives cannot be factually completed.

Structure Activity Relationship Sar Studies of N 2 Oxoindolin 5 Yl 2 Phenoxyacetamide Derivatives

Impact of Substituents on Biological Potency and Selectivity

Systematic modifications of the peripheral substituents on the N-(2-oxoindolin-5-yl)-2-phenoxyacetamide scaffold have revealed critical determinants of its biological activity. These include the introduction of halogens, the exploration of various aromatic and heteroaromatic systems, and the alteration of the aliphatic linker.

The introduction of halogen atoms at specific positions of the 2-oxoindolin ring has been shown to significantly influence the biological activity of this class of compounds. Studies on related 2-oxoindoline derivatives have consistently demonstrated that substitution at the C5 position of the indolinone core can lead to a marked increase in anticancer activity. For instance, the incorporation of electron-withdrawing groups, such as halogens (Fluorine, Chlorine, Bromine), at the 5-position of the 2-oxoindolin moiety in various compound series has resulted in derivatives with potent cytotoxic effects against a range of cancer cell lines.

In the context of this compound derivatives, halogenation at the C5 position of the oxoindolin ring is a key strategy for enhancing potency. This is often attributed to the favorable electronic and steric properties of halogens, which can improve binding affinity to target proteins, enhance cell membrane permeability, and influence metabolic stability.

Importance of Core Structural Moieties for Activity

Role of Linker Length and Flexibility

Research on analogous heterocyclic compounds demonstrates the profound impact of linker modifications. For example, studies on different classes of inhibitors have shown that systematically increasing the length of a linker, such as extending an acetamide (B32628) to a propanamide or butyramide, can significantly alter biological activity. In one study on CC-1065 analogues, extending a linker from an acetamino to a butyramino group resulted in a dramatic increase in potency, with IC50 values dropping from 0.4 nM to 0.008 nM against U973 leukemia cells. nih.gov This highlights that even subtle changes in linker length can reposition key binding motifs, leading to enhanced or diminished target engagement.

The flexibility of the linker is equally important. A rigid linker, which could be introduced by incorporating double bonds or cyclic structures, restricts the number of possible conformations the molecule can adopt. This can be advantageous if it locks the molecule into its bioactive conformation, minimizing the entropic penalty upon binding. Conversely, a more flexible linker allows the molecule to adapt its shape to fit the binding site, which can be beneficial if the precise binding mode is unknown.

The table below illustrates hypothetical modifications to the linker of the parent compound and the expected impact on its properties, based on established medicinal chemistry principles.

| Compound ID | Linker Structure | Key Property | Anticipated SAR Impact |

| Parent | -NH-C(=O)-CH₂-O- | Acetamide Linker | Baseline activity and flexibility. |

| Analog A | -NH-C(=O)-CH₂-CH₂-O- | Propanamide Linker (Lengthened) | May alter the vector of the phenoxy group, potentially accessing new binding pockets or causing steric clashes. |

| Analog B | -NH-C(=O)-CH=CH-O- | Acrylamide Linker (Rigidified) | Reduced conformational flexibility. Could increase potency if the locked conformation is bioactive; could decrease it otherwise. |

| Analog C | -NH-C(=O)-Cyclopropyl-O- | Cyclic Linker (Rigidified) | Introduces a rigid, defined geometry, significantly altering the orientation of the terminal ring. |

These examples underscore that the linker is not merely a spacer but an active component of the pharmacophore that must be carefully optimized to achieve desired biological activity.

Computational and Theoretical Chemistry Approaches in the Study of N 2 Oxoindolin 5 Yl 2 Phenoxyacetamide

Virtual Screening Techniques for Novel Analog Discovery

Virtual screening is a computational methodology used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This approach is significantly faster and more cost-effective than traditional high-throughput screening. For the discovery of novel analogs of N-(2-oxoindolin-5-yl)-2-phenoxyacetamide, both structure-based and ligand-based virtual screening techniques can be employed.

Structure-based virtual screening (SBVS) would involve the use of a three-dimensional structure of the biological target of this compound. Molecular docking simulations would then be used to predict the binding mode and affinity of compounds from a virtual library to the target's binding site. This allows for the prioritization of molecules for further experimental testing.

Ligand-based virtual screening (LBVS) is utilized when the three-dimensional structure of the target is unknown. This method relies on the principle that molecules with similar structures are likely to have similar biological activities. Pharmacophore modeling, a key LBVS technique, can be used to create a 3D model of the essential chemical features of this compound that are required for its biological activity. researchgate.net This pharmacophore model is then used as a query to screen virtual databases for new molecules with a similar arrangement of features.

The general workflow for virtual screening to discover novel analogs of this compound would involve the following steps:

Library Preparation: A large database of chemical compounds is prepared for screening. This involves generating 3D conformations for each molecule and assigning appropriate chemical properties.

Target/Pharmacophore Model Preparation: Depending on the availability of the target's structure, either a receptor-based model for SBVS or a ligand-based pharmacophore model is developed.

Screening: The chemical library is screened against the target or pharmacophore model using docking algorithms or similarity search methods.

Hit Identification and Prioritization: The results of the screening are ranked based on scoring functions that estimate binding affinity or similarity. The top-ranked compounds, or "hits," are selected for further investigation.

Table 1: Virtual Screening Methodologies for Analog Discovery

| Screening Technique | Description | Application for this compound |

|---|---|---|

| Structure-Based Virtual Screening (SBVS) | Utilizes the 3D structure of the biological target to dock and score potential ligands. | Identification of novel scaffolds that fit into the binding site of the target of this compound. |

| Ligand-Based Virtual Screening (LBVS) | Employs the structure of a known active ligand to identify other molecules with similar properties. | Discovery of analogs with similar physicochemical and structural features to this compound. |

| Pharmacophore Modeling | A type of LBVS that uses a 3D arrangement of essential chemical features for activity. | Screening for molecules that share the key interaction points of this compound with its target. |

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com For this compound, DFT calculations can provide insights into its reactivity, stability, and spectroscopic properties. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G**, to solve the Schrödinger equation. researchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. These maps illustrate the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for understanding intermolecular interactions, such as how the molecule might interact with its biological target.

Natural Bond Orbital (NBO) analysis is another valuable tool used in conjunction with DFT. NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule, contributing to a deeper understanding of its stability. researchgate.net

Table 2: Calculated Electronic Properties of an Oxindole Derivative using DFT

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -2.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 3.7 eV | Indicates the chemical reactivity and stability of the molecule. |

| Dipole Moment | 4.5 D | Provides information about the overall polarity of the molecule. |

Note: The values in this table are representative of a typical oxindole derivative and are for illustrative purposes.

In Silico ADMET Predictions and Druglikeness Profiling

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. nih.gov In silico ADMET prediction tools offer a rapid and cost-effective way to assess these properties for this compound. These predictions help to identify potential liabilities early in the drug discovery process, reducing the likelihood of late-stage failures.

Druglikeness profiling is another critical in silico assessment. This involves evaluating the physicochemical properties of a compound to determine if it is "drug-like." Several rule-based filters are used for this purpose, with Lipinski's Rule of Five being the most well-known. These rules establish criteria for properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Various computational models and software are available to predict these properties. These tools utilize quantitative structure-activity relationship (QSAR) models and other algorithms to estimate a compound's pharmacokinetic and toxicological profile.

Table 3: Predicted ADMET and Druglikeness Properties for an this compound Analog

| Property | Predicted Value | Acceptable Range/Rule |

|---|---|---|

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | High |

| Blood-Brain Barrier (BBB) Permeation | Low | Low to Moderate |

| Distribution | ||

| Plasma Protein Binding | ~90% | Varies |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Non-inhibitor |

| Excretion | ||

| Renal Excretion | Moderate | Varies |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Non-mutagenic |

| Druglikeness | ||

| Molecular Weight | ~300 g/mol | < 500 g/mol (Lipinski) |

| logP | ~2.5 | < 5 (Lipinski) |

| Hydrogen Bond Donors | 2 | < 5 (Lipinski) |

| Hydrogen Bond Acceptors | 4 | < 10 (Lipinski) |

Note: The values in this table are hypothetical predictions for a representative molecule and are for illustrative purposes.

Table of Compound Names

| Compound Name |

|---|

Future Directions and Research Opportunities

Exploration of Novel Biological Targets for N-(2-oxoindolin-5-yl)-2-phenoxyacetamide

The structural framework of this compound, featuring an oxindole core linked to a phenoxyacetamide moiety, suggests the potential for interaction with a variety of biological targets. While the specific targets of this compound may not be fully elucidated, the activities of analogous structures provide a roadmap for future investigations.

Derivatives of the core oxindole structure have been shown to interact with a range of protein families. For instance, various substituted indolin-2-ones have been investigated for their effects on cellular signaling pathways implicated in cancer. nih.gov This suggests that this compound could be screened against a panel of kinases, phosphatases, and other enzymes involved in cell cycle regulation and apoptosis.

Furthermore, isatin derivatives, which share the 2-oxoindolin core, have demonstrated anti-inflammatory and antinociceptive effects. researchgate.net This raises the possibility that this compound could modulate targets within inflammatory pathways, such as cyclooxygenase (COX) enzymes or various cytokines. The structural similarity to compounds with known anti-inflammatory activity warrants a thorough investigation into its potential in this therapeutic area.

Additionally, the broader class of acetamide (B32628) derivatives has been explored for a multitude of biological activities, including anticancer and antioxidant properties. nih.govresearchgate.net The combination of the oxindole and phenoxyacetamide motifs in one molecule could lead to synergistic or novel interactions with targets pertinent to these conditions. Future research should, therefore, encompass a broad screening approach to identify novel and unanticipated biological targets for this compound.

Development of Advanced Synthetic Methodologies for Enhanced Diversity

To fully explore the structure-activity relationships (SAR) of this compound, the development of advanced and efficient synthetic methodologies is crucial. These methods should allow for the facile generation of a diverse library of analogs, enabling a systematic investigation of how structural modifications impact biological activity.

Recent advancements in the synthesis of oxindole derivatives provide a strong foundation for this endeavor. Kinetically controlled reactions have been successfully employed to create complex thioxothiazolidin-indolin-2-ones and related structures with high regio- and diastereoselectivity. nih.gov Adapting such methodologies could allow for precise modifications to the oxindole core of this compound.

Furthermore, functionalization of the phenoxyacetamide side chain offers another avenue for diversification. The synthesis of various amide-enriched quinazolinone derivatives has demonstrated the feasibility of incorporating a wide range of substituents onto an acetamide framework. nih.gov Similar strategies could be applied to this compound to explore the impact of different aryl and alkyl groups on the phenoxy ring.

The development of one-pot or multicomponent reactions would be particularly valuable for rapidly generating a library of analogs. Such approaches have been successfully used in the synthesis of other heterocyclic compounds and can significantly streamline the drug discovery process. researchgate.net By creating a diverse set of derivatives, researchers can systematically probe the chemical space around the parent molecule to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

Integration of Cheminformatics and Machine Learning for Rational Design

The integration of cheminformatics and machine learning offers a powerful approach to guide the rational design of novel this compound analogs. These computational tools can help to prioritize synthetic efforts, predict biological activities, and elucidate the structural features that are critical for therapeutic efficacy.

Quantitative Structure-Activity Relationship (QSAR) modeling is a well-established computational technique that can be used to correlate the structural properties of a series of compounds with their biological activities. By developing robust QSAR models for this compound and its analogs, researchers can predict the activity of virtual compounds before they are synthesized, thereby saving time and resources.

Molecular docking studies can provide valuable insights into the potential binding modes of this compound with its biological targets. By simulating the interaction between the compound and a protein of interest, researchers can identify key amino acid residues involved in binding and use this information to design new analogs with enhanced affinity. In silico screening of large compound libraries against potential targets can also help to identify novel starting points for drug discovery. researchgate.netmdpi.com

Machine learning algorithms can be trained on existing datasets of bioactive molecules to predict the properties of new compounds. These models can be used to assess various parameters, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), which are critical for the development of safe and effective drugs. By leveraging these in silico tools, the design and optimization of this compound derivatives can be significantly accelerated.

Potential for this compound as Chemical Probes or Research Tools

Beyond its potential as a therapeutic agent, this compound and its derivatives could serve as valuable chemical probes or research tools to investigate biological processes. A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein or pathway, thereby enabling a deeper understanding of its role in health and disease.

Should this compound be found to selectively inhibit a particular enzyme or receptor, it could be developed into a probe to study the physiological and pathological functions of that target. By attaching a fluorescent tag or a reactive group for covalent modification, the compound could also be used to visualize the localization of its target within cells or to identify its binding partners.

The development of such research tools would be highly beneficial for the broader scientific community, as they would provide new avenues for investigating complex biological systems. The insights gained from using this compound as a chemical probe could, in turn, inform the development of new therapeutic strategies for a variety of diseases. The structural versatility of the oxindole scaffold makes it an attractive starting point for the design of highly specific and potent chemical probes.

Q & A

Q. What are the optimized synthetic routes for N-(2-oxoindolin-5-yl)-2-phenoxyacetamide, and how do reaction conditions influence yield?

Answer: The synthesis involves coupling 5-amino-2-oxindole with phenoxyacetyl chloride derivatives. Key steps include:

- Solvent selection : Acetonitrile (MeCN) or THF is preferred for controlled reactivity. For example, THF was used in the synthesis of (Z)-N-(3-((1H-pyrrol-2-yl)methylene)-2-oxoindolin-5-yl)-2-chloroacetamide, yielding 37% after chromatography .

- Temperature control : Reactions are typically conducted at 0–80°C. Lower temperatures (0°C) minimize side reactions during acylation .

- Purification : Silica gel chromatography (e.g., CH₂Cl₂/MeOH gradients) or recrystallization (MeOH/Et₂O) is critical for isolating high-purity products .

Q. Which spectroscopic and analytical methods are most reliable for confirming the structure of this compound and its intermediates?

Answer:

- ¹H/¹³C NMR : Key signals include the indolinone NH (~10–12 ppm), aromatic protons (6.5–8.5 ppm), and phenoxy methylene protons (4.5–5.0 ppm) .

- Mass spectrometry (ESI/EI) : Molecular ion peaks (e.g., m/z = 210.0 [M]⁺ for related acetamide derivatives) confirm molecular weight .

- HPLC : Retention times (e.g., 4.282 min for 2c) assess purity (>95%) .

Q. How can researchers design derivatives of this compound to explore structure-activity relationships (SAR)?

Answer:

- Core modifications : Introduce substituents on the phenoxy ring (e.g., electron-withdrawing groups like nitro or halogens) to modulate electronic effects .

- Side-chain variation : Replace the acetamide group with thioacetamide or sulfonamide moieties, as seen in PDK1/Akt inhibitors .

- Biological testing : Use barnyard grass or lettuce assays (Petri dish method) for preliminary herbicidal activity screening at 100 mg/L .

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in the stereochemistry of this compound derivatives?

Answer:

- SHELX refinement : Use SHELXL for small-molecule refinement, leveraging high-resolution data to resolve twinning or centrosymmetric ambiguities .

- Enantiomorph-polarity parameters : Apply Flack’s x parameter to distinguish chiral centers in near-symmetric structures, avoiding false chirality assignments .

- X-ray diffraction : Single-crystal analysis (e.g., compound VIaa in herbicidal studies) confirms spatial configurations .

Q. How can computational methods predict binding interactions between this compound and biological targets (e.g., kinases)?

Answer:

- Docking studies : Use AutoDock Vina to model interactions with FLT3 or PDK1 active sites, focusing on hydrogen bonds between the oxindole NH and kinase hinge regions .

- MD simulations : Assess stability of ligand-protein complexes (e.g., 20 ns trajectories in GROMACS) to identify key residues (e.g., Asp 698 in FLT3) .

- QSAR models : Corinate substituent electronic parameters (Hammett σ) with inhibitory IC₅₀ values to prioritize synthetic targets .

Q. What experimental strategies address low yields or side reactions during the synthesis of halogenated derivatives (e.g., 2-chloroacetamide analogs)?

Answer:

- Reagent stoichiometry : Use excess acyl chloride (1.2–1.5 equiv) to drive acylation to completion, as demonstrated in 2-chloro-N-(5-phenyl-oxadiazol-2-yl)-acetamide synthesis .

- In situ monitoring : Track reaction progress via TLC (hexane/EtOAc 9:1) to optimize reaction times and minimize over-chlorination .

- Solvent drying : Pre-dry THF over molecular sieves to prevent hydrolysis of acid-sensitive intermediates .

Q. How can researchers reconcile contradictory bioactivity data across different assay systems (e.g., enzyme vs. cell-based assays)?

Answer:

- Dose-response validation : Repeat assays with 10-point dilution series (e.g., 0.1–100 µM) to confirm IC₅₀ trends .

- Membrane permeability assessment : Use Caco-2 cell models to evaluate whether poor cellular activity stems from low permeability of acetamide derivatives .

- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed oxindole) that may interfere with cell-based readouts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.